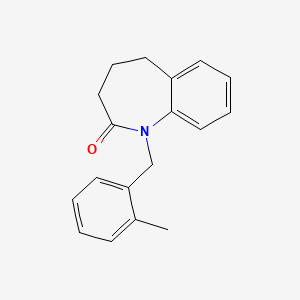

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methylbenzyl)piperazine is a chemical compound used in laboratory settings . Its molecular formula is C12H18N2 and it has an average mass of 190.285 Da .

Synthesis Analysis

A bioactive donor, 1-(2-methylbenzyl)piperazine, is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically .Molecular Structure Analysis

The molecular structure of 1-(2-Methylbenzyl)piperazine consists of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

1-(2-Methylbenzyl)piperazine is used in the synthesis of a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL). The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .Scientific Research Applications

Asymmetric Synthesis and NMDA Receptor Antagonism

A novel asymmetric synthesis of 1-substituted tetrahydro-3-benzazepines has been developed, with specific focus on (R)-15 and (S)-15 derivatives. Among these, the 2-methylbenzyl-substituted derivative (R)-15c showed the highest NMDA receptor affinity in the series, indicating its potential for receptor antagonism applications (Wirt, Schepmann, & Wünsch, 2007).

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy has been employed for the conformational study of N-substituted 2-benzazepines. This analysis reveals information about the structural characteristics and dynamic behavior of these compounds, which is critical for understanding their interaction with biological targets (Katritzky, Akhmedov, Ghiviriga, & Maimait, 2002).

Palladium-Catalyzed Synthesis

Palladium-catalyzed intermolecular cyclocarbonylation has been used to synthesize 1,2,3,4-tetrahydro-5H-2-benzazepin-5-one derivatives. This methodology allows for the preparation of highly functionalized derivatives from readily available starting materials, demonstrating its utility in synthetic chemistry (Okuro & Alper, 2012).

Synthesis of Phthalimido Derivatives

Efficient synthesis methodologies have been developed for 4-phthalimido-1,3,4,5-tetrahydro-8-(2,6-dichlorobenzyloxy)-3-oxo-2H-2-benzazepin-2-acetic acid (PHt-Hba(2,6-Cl2-Bn)-Gly-OH). These derivatives are valuable for studying biologically active conformations of peptides (Casimir, Tourwé, Iterbeke, Guichard, & Briand, 2000).

Antipsychotic Agent Development

Structurally related arylsulfonyl substituted 3-benzazepines, displaying dopamine and serotonin antagonist activities, have been developed as potential treatments for schizophrenia and other CNS disorders (Howard, 2005).

Muscarinic Receptor Antagonism

Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been explored as potentially selective, muscarinic (M3) receptor antagonists. This research contributes to the development of selective drugs for receptor-specific therapeutic applications (Bradshaw et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18(19)20/h2-5,7-9,11H,6,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGKHMZBGANSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)